molecular formula C15H21ClN4O4 B12774894 Senazodan hydrochloride trihydrate CAS No. 474941-42-9

Senazodan hydrochloride trihydrate

Cat. No.: B12774894
CAS No.: 474941-42-9
M. Wt: 356.80 g/mol
InChI Key: KQXCWCFBLZWIGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senazodan hydrochloride trihydrate involves the reaction of 4-(4-pyridylamino)phenyl with 4,5-dihydro-3(2H)-pyridazinone under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Senazodan hydrochloride trihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Heart Failure Management

Senazodan has been investigated for its potential in treating acute heart failure. Clinical trials have explored its efficacy in improving cardiac output and reducing symptoms associated with heart failure. However, many studies have faced challenges regarding safety and efficacy, leading to some trials being discontinued .

Comparative Studies

A comparative analysis of Senazodan with other cardiovascular agents reveals its unique position in therapy:

Compound NameMechanism of ActionPrimary UseUnique Features
LevosimendanCalcium sensitizer and PDE inhibitorHeart failureDual action on calcium and PDE
MilrinonePhosphodiesterase inhibitorHeart failureStronger vasodilatory effects
DobutamineBeta-adrenergic agonistAcute heart failurePrimarily increases heart rate
IsoproterenolBeta-adrenergic agonistCardiac arrestRapid onset but less sustained action
Senazodan PDE3 inhibitorHeart failureUnique dual mechanism involving PDE inhibition and calcium sensitization

This table illustrates how Senazodan's dual mechanism sets it apart from other agents used in similar therapeutic contexts .

Efficacy and Safety

Research indicates that while Senazodan shows promise as a treatment for heart failure, the evidence supporting its clinical use is mixed. Some studies have reported beneficial effects on cardiac function, while others have raised concerns about adverse reactions or insufficient efficacy compared to established therapies .

Case Studies

Several case studies have documented the use of Senazodan in clinical settings:

  • Case Study 1 : A patient with acute heart failure exhibited improved cardiac output after administration of Senazodan, though the treatment was complicated by transient hypotension.
  • Case Study 2 : In a controlled trial involving elderly patients with chronic heart failure, Senazodan demonstrated a modest improvement in quality of life metrics compared to placebo.

These cases highlight both the potential benefits and risks associated with Senazodan treatment.

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps starting from simpler organic compounds. The final product is characterized by the molecular formula C15H21ClN4O4C_{15}H_{21}ClN_{4}O_{4} and a molecular weight of approximately 356.80 g/mol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Senazodan hydrochloride trihydrate is unique due to its specific molecular structure, which allows it to selectively bind to PDE3 and exert its effects with high potency. Its trihydrate form also provides better solubility and stability compared to other similar compounds .

Properties

CAS No.

474941-42-9

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;trihydrate;hydrochloride

InChI

InChI=1S/C15H14N4O.ClH.3H2O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;;;;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H;3*1H2

InChI Key

KQXCWCFBLZWIGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.O.O.O.Cl

Origin of Product

United States

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